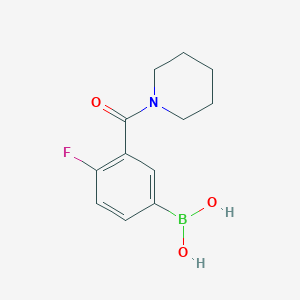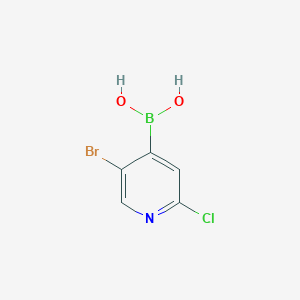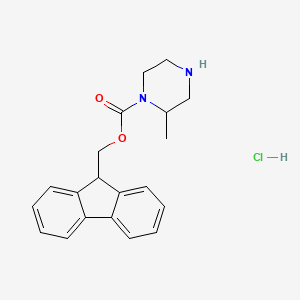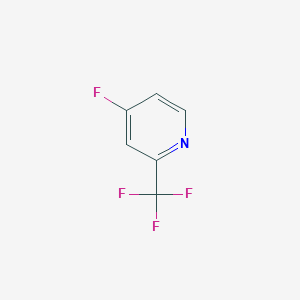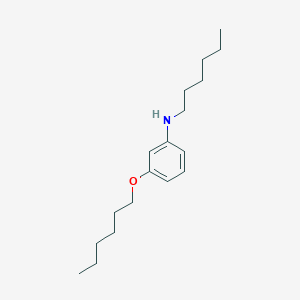
N-Hexyl-3-(hexyloxy)aniline
描述
N-Hexyl-3-(hexyloxy)aniline is an organic compound with the molecular formula C18H31NO and a molecular weight of 277.45 g/mol . This compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a hexyloxy group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
生化分析
Biochemical Properties
N-Hexyl-3-(hexyloxy)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with N-acetyltransferase 1 (NAT-1), an enzyme involved in the detoxification of aniline-based compounds . The interaction between this compound and NAT-1 leads to the N-acetylation of the compound, which enhances its detoxification and reduces its toxicity
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HaCaT skin cells, the compound has been observed to upregulate NAT-1 activity, leading to increased detoxification and reduced toxicity This suggests that this compound may have protective effects on skin cells by promoting the metabolism and clearance of toxic compounds
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NAT-1 and other biomolecules. The compound undergoes N-acetylation by NAT-1, which enhances its detoxification and reduces its toxicity This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product This modification increases the compound’s solubility and facilitates its excretion from the body
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound is stable at room temperature and has a predicted boiling point of 396.30°C . Its stability and degradation in biological systems may vary depending on factors such as pH, temperature, and the presence of other biomolecules. Long-term studies in in vitro and in vivo settings are needed to assess the potential long-term effects of this compound on cellular function and overall health.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with NAT-1 and other enzymes. The N-acetylation of the compound by NAT-1 is a key step in its detoxification and clearance from the body This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility, binding to transporters and binding proteins, and interactions with cellular membranes. The compound’s solubility is enhanced by its N-acetylation, which facilitates its excretion from the body Additionally, this compound may interact with specific transporters and binding proteins that influence its localization and accumulation within cells and tissues
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the N-acetylation of this compound may influence its localization within the cell and its interactions with other biomolecules
准备方法
Synthetic Routes and Reaction Conditions
N-Hexyl-3-(hexyloxy)aniline can be synthesized through a multi-step process involving the reaction of aniline derivatives with hexyl halides under specific conditions. One common method involves the alkylation of 3-(hexyloxy)aniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
化学反应分析
Types of Reactions
N-Hexyl-3-(hexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-Hexyl-3-(hexyloxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of N-Hexyl-3-(hexyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-Hexyl-3-(hexyloxy)benzene
- N-Hexyl-3-(hexyloxy)phenol
- N-Hexyl-3-(hexyloxy)aniline derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both hexyl and hexyloxy groups. These features confer distinct chemical properties, making it suitable for specialized applications in research and industry .
属性
IUPAC Name |
3-hexoxy-N-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16,19H,3-10,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICMBZRPUDMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=CC=C1)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


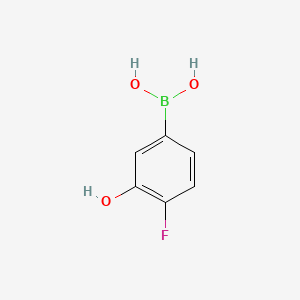
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

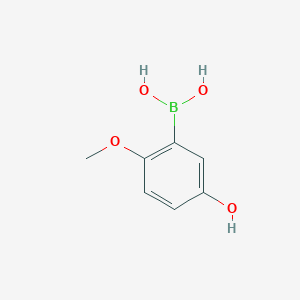
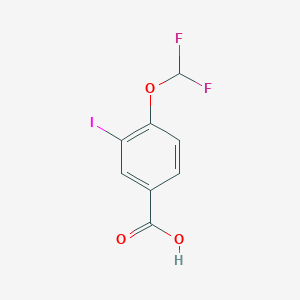
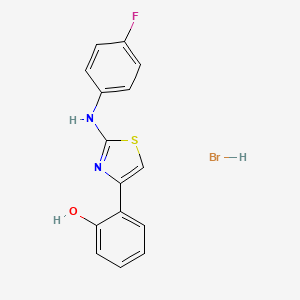
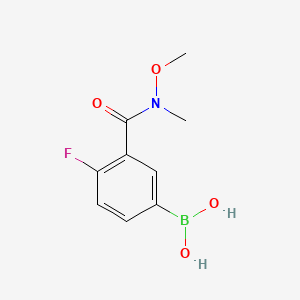
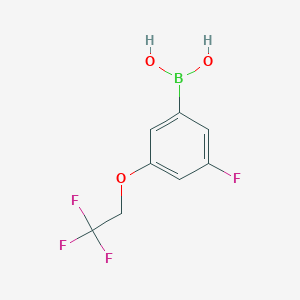

methanone hydrochloride](/img/structure/B1437259.png)
